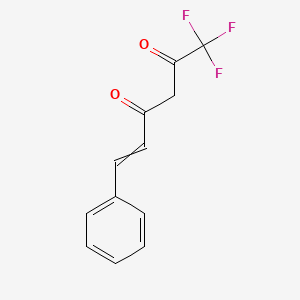

1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione

描述

The compound with the identifier “1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione” is known as Calcium Oxide. It is a widely used chemical compound with the molecular formula CaO. Calcium Oxide is a white, caustic, alkaline, crystalline solid at room temperature. It is commonly referred to as quicklime or burnt lime and is an important industrial chemical.

准备方法

Synthetic Routes and Reaction Conditions

Calcium Oxide is typically produced through the thermal decomposition of calcium carbonate (CaCO₃) in a lime kiln. This process, known as calcination, involves heating calcium carbonate to a temperature of about 900°C to 1000°C. The reaction is as follows:

CaCO3→CaO+CO2

Industrial Production Methods

In industrial settings, Calcium Oxide is produced in large quantities by heating limestone (calcium carbonate) in rotary or vertical kilns. The process involves the following steps:

Crushing and Screening: Limestone is crushed and screened to the desired size.

Calcination: The crushed limestone is fed into a kiln and heated to high temperatures, causing it to decompose into Calcium Oxide and carbon dioxide.

Cooling and Hydration: The resulting Calcium Oxide is cooled and can be further processed by adding water to produce calcium hydroxide (slaked lime).

化学反应分析

Types of Reactions

Calcium Oxide undergoes several types of chemical reactions, including:

- Reacts with water to form calcium hydroxide.

Hydration: CaO+H2O→Ca(OH)2

Reacts with carbon dioxide to form calcium carbonate.Carbonation: CaO+CO2→CaCO3

Reacts with acids to form calcium salts and water.Acid-Base Reactions: CaO+2HCl→CaCl2+H2O

Common Reagents and Conditions

Water: Used in the hydration reaction to produce calcium hydroxide.

Carbon Dioxide: Used in the carbonation reaction to produce calcium carbonate.

Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride.

Major Products Formed

Calcium Hydroxide: Formed from the hydration of Calcium Oxide.

Calcium Carbonate: Formed from the carbonation of Calcium Oxide.

Calcium Salts: Formed from reactions with various acids.

科学研究应用

Calcium Oxide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a pH regulator.

Medicine: Utilized in the production of pharmaceuticals and as a component in dental materials.

Industry: Widely used in the production of cement, glass, and steel. It is also used in water treatment, soil stabilization, and as a desiccant.

作用机制

Calcium Oxide exerts its effects primarily through its strong alkaline properties. When it reacts with water, it forms calcium hydroxide, which can neutralize acids and regulate pH levels. In industrial processes, Calcium Oxide acts as a fluxing agent, helping to remove impurities from metals during smelting.

相似化合物的比较

Similar Compounds

Calcium Hydroxide (Ca(OH)₂): Formed by the hydration of Calcium Oxide.

Calcium Carbonate (CaCO₃): Formed by the carbonation of Calcium Oxide.

Magnesium Oxide (MgO): Similar alkaline earth metal oxide with comparable properties.

Uniqueness

Calcium Oxide is unique due to its high reactivity with water and carbon dioxide, making it a versatile compound in various chemical and industrial applications. Its ability to form calcium hydroxide and calcium carbonate through simple reactions adds to its utility in different fields.

属性

IUPAC Name |

1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOPVKUECMSWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid](/img/structure/B8017205.png)

![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)

![2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017229.png)

![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)